2-methoxy-4-(methylsulfanyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-methoxy-4-(methylsulfanyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy, methylsulfanyl, and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(methylsulfanyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxy-4-(methylsulfanyl)benzoic acid with an appropriate amine under amide coupling conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving thiosemicarbazide and an appropriate aldehyde or ketone.
Final Coupling: The final step involves coupling the thiadiazole derivative with the benzamide core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(methylsulfanyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
2-methoxy-4-(methylsulfanyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiadiazole ring and other functional groups could play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(methylsulfanyl)benzamide: A simpler analogue without the thiadiazole ring.
2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide: A similar compound with a phenyl group instead of the thiadiazole ring.
2-methoxy-4-(methylsulfanyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide: A closely related compound with a phenylethyl group instead of the phenylpropyl group.
Uniqueness
The presence of the thiadiazole ring and the specific substitution pattern in 2-methoxy-4-(methylsulfanyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide makes it unique compared to its analogues. These structural features could confer distinct biological activities and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21N3O2S2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H21N3O2S2/c1-13(14-7-5-4-6-8-14)11-18-22-23-20(27-18)21-19(24)16-10-9-15(26-3)12-17(16)25-2/h4-10,12-13H,11H2,1-3H3,(H,21,23,24) |
InChI Key |
XQMPNOXLCOOCHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)SC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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